2-Methylbutyrylglycine

描述

metabolite of L-isoleucine

Structure

3D Structure

属性

IUPAC Name |

2-(2-methylbutanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOACIBQKYRHBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866253 | |

| Record name | N-(2-Methylbutanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylbutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52320-67-9 | |

| Record name | 2-Methylbutyrylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52320-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyrylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052320679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methylbutanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2-Methylbutyrylglycine

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of 2-Methylbutyrylglycine. It is intended for researchers, scientists, and professionals in the field of drug development and metabolic research. The document details the molecular architecture, spectroscopic data, and the metabolic pathway associated with this compound.

Introduction

This compound is a non-proteinogenic amino acid derivative classified as an N-acylglycine.[1] Structurally, it is the product of a chemical linkage between glycine (B1666218) and 2-methylbutyric acid.[1] This molecule serves as a crucial biomarker in clinical chemistry, as its elevated presence in urine is the primary indicator for the inborn error of metabolism known as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[2][3] SBCADD is an autosomal recessive disorder that affects the degradation pathway of the essential amino acid L-isoleucine.[2] Understanding the structure and properties of this compound is therefore essential for the diagnosis and study of this metabolic disorder.

Chemical Structure and Identification

The molecular structure of this compound consists of a glycine backbone where the amino group is acylated by a 2-methylbutanoyl group, forming an amide bond.[4] Its systematic IUPAC name is 2-(2-methylbutanamido)acetic acid.[4]

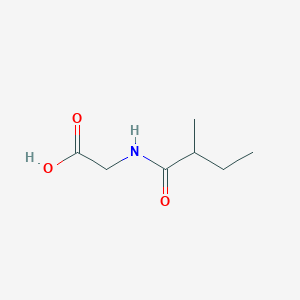

Below is a 2D diagram of the chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Reference |

| IUPAC Name | 2-(2-methylbutanamido)acetic acid | [4] |

| Synonyms | N-(2-methylbutanoyl)glycine, 2-MBG, N-sec-Valerylglycine | [4] |

| CAS Number | 52320-67-9 | [4] |

| Molecular Formula | C₇H₁₃NO₃ | [4] |

| Average Molecular Weight | 159.18 g/mol | [4] |

| Monoisotopic Molecular Weight | 159.089543287 Da | [2] |

| SMILES | CCC(C)C(=O)NCC(O)=O | [2] |

| InChI | InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) | [4] |

| InChIKey | HOACIBQKYRHBOW-UHFFFAOYSA-N | [1] |

| Physical Description | Solid | [4] |

Spectroscopic and Analytical Data

The characterization of this compound relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: ¹H NMR Spectral Data

This table summarizes the proton NMR chemical shifts for this compound.

| Chemical Shift (ppm) | Intensity | Description (Assignment) |

| 0.92 - 0.95 | 91.60 | Triplet, CH₃ (terminal methyl) |

| 1.18 - 1.19 | 198.85 | Doublet, CH₃ (on chiral center) |

| 1.44 - 1.75 | 78.93 | Multiplet, CH₂ (ethyl group) |

| 2.20 - 2.29 | 42.99 | Multiplet, CH (chiral center) |

| 4.10 - 4.11 | 117.14 | Doublet, CH₂ (glycine) |

| Data acquired on a 500 MHz instrument in CDCl₃. Source: PubChem.[4] |

Table 3: ¹H-¹³C HSQC NMR Spectral Data

This table presents correlated proton and carbon chemical shifts.

| ¹H Shift (ppm) | ¹³C Shift (ppm) |

| 3.88 | 41.61 |

| 2.28 | 43.53 |

| 1.63 | 28.26 |

| 1.42 | 28.26 |

| 1.11 | 17.81 |

| 0.92 | 12.16 |

| Data acquired on a 600 MHz instrument in CD₃OD. Source: Human Metabolome Database (HMDB).[4] |

Table 4: Mass Spectrometry (MS-MS) Fragmentation Data

This table lists the top fragment ions observed in tandem mass spectrometry.

| Ionization Mode | m/z | Relative Intensity (%) |

| Positive | 57.06967 | 100.00 |

| 41.03835 | 10.90 | |

| 76.03935 | 4.70 | |

| Negative | 74.02477 | 100.00 |

| 158.07771 | 7.20 | |

| 116.78985 | 5.70 | |

| Source: Human Metabolome Database (HMDB).[4] |

Experimental Methodologies

While detailed, step-by-step protocols for the synthesis and analysis of this compound are proprietary or not publicly available, this section outlines the general principles of the key experiments used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology: A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), to avoid solvent interference in the spectrum.[4] The solution is placed in a high-field NMR spectrometer (e.g., 500 or 600 MHz).[4] For ¹H NMR, a pulse sequence is applied to excite the protons, and the resulting free induction decay (FID) is Fourier transformed to produce the spectrum, revealing chemical shifts, splitting patterns, and integration values that correspond to the different proton environments. For 2D experiments like HSQC, a more complex pulse sequence is used to correlate proton signals with the carbon atoms to which they are directly attached, providing unambiguous assignments.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: To confirm the molecular weight and determine the fragmentation pattern of the molecule for structural verification.

-

Methodology: The compound is first separated from a mixture using liquid chromatography. The eluent is then introduced into a mass spectrometer. The molecule is ionized, commonly using electrospray ionization (ESI), in either positive or negative mode.[4] The mass analyzer (e.g., Quadrupole Time-of-Flight) measures the mass-to-charge ratio (m/z) of the parent ion. For MS-MS analysis, the parent ion is selected, fragmented via collision-induced dissociation, and the m/z of the resulting fragments are analyzed to provide structural information.[4]

Chemical Synthesis:

-

Objective: To produce this compound for use as an analytical standard or in biological assays.

-

Methodology: The synthesis would typically involve an amidation reaction. Glycine (or an ester derivative like glycine ethyl ester) would be reacted with 2-methylbutyryl chloride or another activated form of 2-methylbutyric acid. The reaction is usually carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct. Following the reaction, purification would be performed using techniques such as crystallization or column chromatography.

Biological Context and Metabolic Pathway

This compound is an endogenous human metabolite derived from the catabolism of L-isoleucine.[2] Under normal physiological conditions, it is present in only trace amounts. Its clinical significance arises in SBCADD, where a deficiency in the (S)-2-methylbutyryl-CoA dehydrogenase enzyme disrupts the isoleucine degradation pathway. This enzymatic block leads to the accumulation of the substrate, (S)-2-methylbutyryl-CoA.[2] The mitochondrial enzyme glycine N-acyltransferase then detoxifies this excess acyl-CoA by conjugating it with glycine, forming this compound, which is subsequently excreted in the urine.[2]

The following diagram illustrates the formation of this compound in the context of SBCADD.

Conclusion

This compound is a structurally defined N-acylglycine with significant importance in the diagnosis of SBCADD, an inborn error of L-isoleucine metabolism. Its characterization is well-established through standard spectroscopic techniques such as NMR and mass spectrometry. The molecule's structure, a conjugate of 2-methylbutyric acid and glycine, is a direct consequence of a metabolic block, making it a reliable biomarker for this genetic disorder. This guide provides the foundational structural and analytical information necessary for researchers and clinicians working in the fields of metabolic disease and drug development.

References

Synthesis of 2-Methylbutyrylglycine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 2-Methylbutyrylglycine, a significant biomarker in the diagnosis of certain inborn errors of metabolism. The document details both the biosynthetic and chemical synthesis routes, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Introduction

This compound is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid with glycine (B1666218).[1][2] Its presence in elevated levels in urine is a primary indicator of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, an autosomal recessive disorder affecting the catabolism of the amino acid L-isoleucine.[3][4] Understanding the synthesis of this compound is crucial for diagnostic applications, metabolic research, and the development of standards for clinical assays. This guide explores the enzymatic and chemical routes to obtain this molecule.

Biosynthesis of this compound

The formation of this compound in biological systems is a detoxification process that occurs when the normal metabolic pathway of L-isoleucine is impaired.

Metabolic Pathway

In individuals with SBCAD deficiency, the enzyme responsible for the dehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA is defective.[5] This leads to an accumulation of 2-methylbutyryl-CoA within the mitochondria.[1][3] To mitigate the toxic effects of this accumulation, the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the 2-methylbutyryl-CoA with glycine, forming this compound, which is then excreted in the urine.[1][2]

In Vitro Enzymatic Synthesis

This compound can be synthesized in vitro using a system that recapitulates the biological process. This method is particularly useful for producing isotopically labeled standards for metabolic studies.

-

Expression and Purification of Glycine N-acyltransferase (GLYAT):

-

Recombinant GLYAT can be expressed in E. coli. A study reported the successful expression and purification of mouse GLYAT, yielding approximately 2.5 mg of pure protein per liter of culture.[1][2]

-

The gene encoding human GLYAT can be cloned into an expression vector (e.g., pET vector with a His-tag) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein expression is induced (e.g., with IPTG), and the cells are harvested and lysed.

-

The His-tagged GLYAT is purified using nickel-affinity chromatography.[1]

-

-

Synthesis of 2-Methylbutyryl-CoA:

-

(S)-2-methylbutyryl-CoA can be synthesized from (S)-2-methylbutyric acid. While detailed protocols are often proprietary, the general approach involves the activation of the carboxylic acid to a more reactive species (e.g., an acid anhydride (B1165640) or acyl chloride) followed by reaction with Coenzyme A. One study mentions the synthesis of (S)-2-methylbutyryl-CoA for use as a substrate in enzyme assays.[6]

-

-

Enzymatic Reaction:

-

In a reaction vessel, combine the following in a suitable buffer (e.g., Tris-HCl, pH 8.0):

-

Glycine (e.g., 20 mM final concentration)

-

2-Methylbutyryl-CoA (e.g., 100-200 µM final concentration)

-

Purified recombinant GLYAT (e.g., 1-5 µg)

-

-

Incubate the reaction mixture at 37°C. The reaction progress can be monitored by HPLC or LC-MS/MS by measuring the formation of this compound.

-

The reaction is terminated by the addition of acid (e.g., perchloric acid) to precipitate the enzyme.

-

-

Purification of this compound:

-

After centrifugation to remove the precipitated protein, the supernatant containing this compound can be purified using solid-phase extraction (SPE) or preparative HPLC.

-

Quantitative Data: Enzyme Kinetics

The efficiency of the enzymatic synthesis of this compound is dependent on the kinetic parameters of Glycine N-acyltransferase.

| Substrate | Enzyme Source | Km (Apparent) | Vmax (Apparent) |

| 2-Methylbutyryl-CoA | Human Liver | 0.3 - 5.6 mM | - |

| Glycine | Human Liver | 0.5 - 2.9 M | - |

Data adapted from in vitro studies on human liver acyl-CoA:glycine acyltransferase.

Chemical Synthesis of this compound

A common and efficient method for the chemical synthesis of N-acylglycines is the Schotten-Baumann reaction. This reaction involves the acylation of an amine (glycine) with an acyl chloride (2-methylbutyryl chloride) under basic aqueous conditions.[3][7][8]

Reaction Pathway

The chemical synthesis proceeds via a nucleophilic acyl substitution, where the amino group of glycine attacks the carbonyl carbon of 2-methylbutyryl chloride. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

-

Preparation of Reactants:

-

In a flask, dissolve glycine (1.0 equivalent) in an aqueous solution of a base such as sodium hydroxide (B78521) (2.0 equivalents). Cool the solution in an ice bath.

-

In a separate addition funnel, place 2-methylbutyryl chloride (1.0 equivalent), optionally dissolved in an inert organic solvent like dichloromethane (B109758) (DCM) or diethyl ether.

-

-

Reaction:

-

Slowly add the solution of 2-methylbutyryl chloride to the cooled, stirring glycine solution. The use of a two-phase system (water and an immiscible organic solvent) is common for Schotten-Baumann reactions.[7]

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

If a two-phase system was used, separate the layers. The product will predominantly be in the aqueous phase as its sodium salt.

-

Wash the aqueous layer with an organic solvent (e.g., DCM) to remove any unreacted acyl chloride and other organic impurities.

-

Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. This will protonate the carboxylate group of this compound, causing it to precipitate if its solubility is low, or allowing it to be extracted.

-

If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.

-

Alternatively, extract the acidified aqueous solution with an organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

-

Quantitative Data: Reaction Yield

| Reaction Type | Substrates | Typical Yield |

| Schotten-Baumann | Acyl chloride, Glycine | >80% |

This is an estimated yield based on the general efficiency of the Schotten-Baumann reaction for N-acyl amino acid synthesis.

Conclusion

The synthesis of this compound can be achieved through both biosynthetic and chemical routes. The biosynthetic pathway, involving the enzyme Glycine N-acyltransferase, is central to the pathophysiology of SBCAD deficiency and provides a basis for in vitro enzymatic synthesis, which is ideal for producing standards for metabolic research. For larger-scale production and applications where biological authenticity is not a prerequisite, the chemical synthesis via the Schotten-Baumann reaction offers a robust, high-yielding, and scalable alternative. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important metabolic biomarker.

References

- 1. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression, purification, and characterization of mouse glycine N-acyltransferase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 5. metabolicsupportuk.org [metabolicsupportuk.org]

- 6. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Biochemical Properties of 2-Methylbutyrylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrylglycine (2-MBG) is an N-acylglycine, a class of metabolites typically formed from the conjugation of an acyl-CoA molecule and glycine (B1666218). While generally present at low levels, 2-MBG has garnered significant attention in the scientific and medical communities as a key biomarker for a specific inborn error of metabolism. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, its metabolic origins, physiological effects, and the methodologies used for its detection and study.

Core Biochemical and Physical Properties

This compound is a derivative of the amino acid glycine and 2-methylbutyric acid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₃NO₃ | [1][2] |

| Molecular Weight | 159.18 g/mol | [1][3] |

| CAS Number | 52320-67-9 | [1][2] |

| Synonyms | N-(2-methylbutanoyl)glycine, 2-MBG | [2][3] |

| Physical State | Solid | [3] |

| Solubility | Soluble in DMSO and Ethanol | [2] |

Metabolic Pathway and Enzymology

This compound is a downstream metabolite in the catabolic pathway of the branched-chain amino acid L-isoleucine.[2] Its formation is a direct consequence of the accumulation of its precursor, (S)-2-methylbutyryl-CoA.

The Role of SBCAD Deficiency

The primary metabolic defect leading to elevated levels of this compound is a deficiency in the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase.[4][5] This autosomal recessive disorder is caused by mutations in the ACADSB gene.[5][6] The deficiency of SBCAD obstructs the normal breakdown of L-isoleucine, leading to the accumulation of (S)-2-methylbutyryl-CoA within the mitochondria.[4][6]

Glycine N-Acyltransferase: The Conjugating Enzyme

The accumulated 2-methylbutyryl-CoA is subsequently detoxified through conjugation with glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT; EC 2.3.1.13).[4][6] The product of this reaction is this compound, which is then excreted in the urine.[4] The elevated urinary excretion of 2-MBG is a hallmark diagnostic marker for SBCAD deficiency.[4]

Enzyme Kinetics

The enzymatic conjugation of 2-methylbutyryl-CoA with glycine has been studied to understand the dynamics of 2-MBG formation. The following table summarizes the apparent kinetic constants for human liver glycine N-acyltransferase.

| Substrate | Km (mmol/L) | Vmax (nmol/min/mg protein) | Reference |

| 2-Methylbutyryl-CoA | 0.3 - 5.6 | Not specified | [4] |

| Glycine | 0.5 - 2.9 | Not specified | [4] |

Physiological Effects and Pathophysiology

While many individuals with SBCAD deficiency and consequently elevated this compound levels are asymptomatic, some may present with neurological symptoms such as seizures and psychomotor delay.[4] Research suggests that 2-MBG itself may contribute to the pathophysiology of brain damage observed in some affected individuals.

Induction of Oxidative Stress

In vitro studies have demonstrated that this compound can induce oxidative stress in the brain.[7] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to:

-

Lipid Peroxidation: 2-MBG has been shown to increase the levels of thiobarbituric acid-reactive species (TBA-RS), an indicator of lipid damage in rat cerebral cortex.[2][7]

-

Depletion of Antioxidant Defenses: The compound leads to a decrease in glutathione (B108866) (GSH) levels, a crucial non-enzymatic antioxidant, in both rat brain preparations and C6 glioma cells.[7]

The induction of oxidative stress by 2-MBG is thought to be, at least in part, responsible for the neurological symptoms seen in some patients with SBCAD deficiency.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. uoguelph.ca [uoguelph.ca]

- 3. childrensmn.org [childrensmn.org]

- 4. benchchem.com [benchchem.com]

- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 2-Methylbutyrylglycine in Humans: A Biomarker for a Rare Metabolic Disorder

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of 2-Methylbutyrylglycine (2-MBG) in human urine has been a pivotal development in the diagnosis and understanding of a specific inborn error of metabolism. This acylglycine, not typically present in significant amounts in healthy individuals, serves as a key biomarker for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, also known as 2-methylbutyryl-CoA dehydrogenase deficiency. This autosomal recessive disorder affects the catabolism of the essential amino acid L-isoleucine. The accumulation of 2-MBG is a direct consequence of a blockage in this metabolic pathway, leading to the conjugation of the upstream metabolite, 2-methylbutyryl-CoA, with glycine (B1666218). This whitepaper provides a comprehensive overview of the discovery of 2-MBG, its biochemical significance, the analytical methodologies for its detection, and its clinical implications.

Introduction: The Emergence of a Novel Biomarker

The identification of this compound in human physiological fluids is intrinsically linked to the characterization of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency. The first description of this metabolic disorder was in the year 2000.[1] Researchers investigating patients with unexplained neurological symptoms, such as developmental delay, seizures, and muscle hypotonia, identified the elevated excretion of 2-MBG as a consistent and specific biochemical marker.[1][2] This discovery was crucial as it pointed towards a defect in the L-isoleucine catabolic pathway.

SBCAD deficiency is an autosomal recessive disorder caused by mutations in the ACADSB gene, which encodes the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase.[1][2][3] This enzyme is responsible for the dehydrogenation of (S)-2-methylbutyryl-CoA to tiglyl-CoA, a critical step in the breakdown of isoleucine.[1] When this enzyme is deficient, (S)-2-methylbutyryl-CoA accumulates in the mitochondria. To detoxify and excrete this accumulating metabolite, the body utilizes a secondary pathway where it is conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound, which is then excreted in the urine.

The clinical presentation of SBCAD deficiency is highly variable, ranging from asymptomatic individuals identified through newborn screening to those with severe neurological impairment.[2][3][4] This variability makes biochemical markers like 2-MBG essential for diagnosis.

Biochemical Pathway and Pathophysiology

The accumulation of this compound is a direct consequence of a dysfunctional L-isoleucine catabolic pathway. The following diagram illustrates the normal pathway and the metabolic block in SBCAD deficiency leading to the formation of 2-MBG.

Caption: Metabolic pathway of L-isoleucine and the formation of this compound in SBCAD deficiency.

The pathophysiology of the neurological symptoms observed in some individuals with SBCAD deficiency is not fully understood.[1] It is hypothesized that the accumulation of 2-methylbutyryl-CoA and its derivatives, including 2-MBG, may have neurotoxic effects.[5] Studies have suggested that 2-MBG can induce oxidative stress in the brain by increasing lipid peroxidation and decreasing antioxidant defenses.[5]

Quantitative Data on this compound Levels

The quantification of 2-MBG in urine is a cornerstone for the diagnosis of SBCAD deficiency. The following tables summarize the reported concentrations of 2-MBG in affected individuals compared to control populations.

Table 1: Urinary this compound Concentrations in Individuals with SBCAD Deficiency and Controls

| Cohort | Number of Subjects | 2-MBG Concentration (µmol/mmol creatinine) | Reference |

| SBCAD Deficiency Patients | 12 | 1.78 - 11.89 | [6][7] |

| SBCAD Deficiency Patients (Infants, 3-14 months) | Not Specified | 0.497 - 73.227 | [8] |

| SBCAD Deficiency Patients (Children, 1-13 years) | Not Specified | 2 - 47.200 | |

| Control Subjects | 166 | Undetectable or barely detectable | [6][7] |

| Reference Range | - | 0 | [6][7] |

Table 2: Associated Biomarkers in Blood

| Biomarker | Fluid | Concentration in SBCAD Deficiency | Normal Range | Reference |

| C5-acylcarnitine (2-methylbutyrylcarnitine) | Blood | 0.32 - 1.9 µmol/L | 0.05 - 0.3 µmol/L | [4][7] |

Experimental Protocols for the Detection of this compound

The primary analytical method for the identification and quantification of 2-MBG in urine is gas chromatography-mass spectrometry (GC-MS).[6][9] This technique allows for the separation of volatile compounds and their subsequent identification based on their mass spectra.

Sample Preparation (Urine)

-

Internal Standard Addition: A known amount of an internal standard (e.g., a stable isotope-labeled version of 2-MBG or another non-endogenous acylglycine) is added to a specific volume of urine. This is crucial for accurate quantification.

-

Acidification: The urine sample is acidified, typically with hydrochloric acid, to protonate the carboxylic acid group of 2-MBG, making it more amenable to extraction.

-

Extraction: The acidified urine is extracted with an organic solvent, such as ethyl acetate. 2-MBG, being more soluble in the organic phase, will be separated from the aqueous urine matrix. This step is often repeated to ensure complete extraction.

-

Drying: The organic extracts are combined and dried, for example, over anhydrous sodium sulfate, to remove any residual water.

-

Evaporation: The solvent is evaporated under a stream of nitrogen to concentrate the sample.

-

Derivatization: As 2-MBG is not sufficiently volatile for GC analysis, a derivatization step is required. This typically involves silylation, where active hydrogens on the carboxyl and amide groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The sample is heated with the derivatizing agent to ensure complete reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the different compounds based on their boiling points and chemical properties.

-

Ionization: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each fragment, generating a mass spectrum for each compound.

The identification of the 2-MBG derivative is confirmed by comparing its retention time and mass spectrum to that of a pure standard. Quantification is achieved by comparing the peak area of the 2-MBG derivative to that of the internal standard.

Caption: Experimental workflow for the analysis of this compound by GC-MS.

Clinical Significance and Future Directions

The discovery of this compound has had a significant impact on clinical diagnostics, particularly in the context of newborn screening programs.[3][4][10] The inclusion of C5-acylcarnitine analysis in newborn screening panels allows for the early detection of potential SBCAD deficiency cases, which can then be confirmed by urinary 2-MBG analysis.[4] Early diagnosis is crucial for implementing dietary management, which typically involves a low-protein diet and carnitine supplementation to mitigate the risk of metabolic decompensation and neurological damage.[2]

Despite the clear association between elevated 2-MBG and SBCAD deficiency, the clinical relevance of this finding remains an area of active research, especially given the high number of asymptomatic individuals identified through screening.[4] Future research should focus on:

-

Elucidating the precise mechanisms of 2-MBG-induced neurotoxicity.

-

Identifying genetic or environmental modifiers that influence the clinical phenotype in individuals with SBCAD deficiency.

-

Developing and evaluating novel therapeutic strategies beyond dietary management.

-

Exploring the potential role of 2-MBG as a biomarker in other metabolic conditions.

Conclusion

The discovery of this compound in humans represents a significant advancement in the field of inborn errors of metabolism. From its initial identification as an unusual metabolite in the urine of symptomatic patients to its current role as a key diagnostic marker in newborn screening, 2-MBG has provided invaluable insights into the pathophysiology of SBCAD deficiency. This technical guide has provided a detailed overview of the discovery, biochemistry, and analytical methodologies related to 2-MBG, offering a valuable resource for researchers, clinicians, and professionals in drug development who are working to improve the lives of individuals with this rare metabolic disorder.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-METHYLBUTYRYL-CoA DEHYDROGENASE DEFICIENCY | MENDELIAN.CO [mendelian.co]

- 3. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 4. Clinical, biochemical, and molecular spectrum of short/branched-chain acyl-CoA dehydrogenase deficiency: two new cases and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces lipid oxidative damage and decreases the antioxidant defenses in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thinkgenetic.org [thinkgenetic.org]

The Endogenous Function of 2-Methylbutyrylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyrylglycine (2-MBG) is an N-acylglycine historically recognized primarily as a pathognomonic biomarker for the inborn error of metabolism known as Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency. While its presence in elevated concentrations is a diagnostic hallmark of this condition, its endogenous functions extend beyond that of a mere metabolic byproduct. This technical guide provides an in-depth exploration of the core endogenous roles of this compound, delving into its formation via the glycine (B1666218) conjugation pathway as a detoxification mechanism for accumulated 2-methylbutyryl-CoA. Furthermore, this guide will elucidate the potential pathophysiological consequences of elevated 2-MBG levels, specifically its role in inducing oxidative stress through lipid peroxidation and depletion of antioxidant defenses. Detailed experimental protocols for the quantification of 2-MBG and the assessment of relevant enzyme activity are provided, alongside quantitative data and visual representations of the key metabolic and signaling pathways.

Introduction

This compound is a metabolite derived from the branched-chain amino acid isoleucine.[1] Under normal physiological conditions, it is present in trace amounts. Its primary endogenous function is intrinsically linked to the glycine conjugation pathway, a crucial detoxification mechanism within the mitochondria. This pathway becomes particularly significant in the context of metabolic disorders where the normal catabolism of certain acyl-CoA esters is impaired.

Biosynthesis and Metabolism

The formation of this compound is a direct consequence of the accumulation of its precursor, 2-methylbutyryl-CoA. This accumulation is the defining characteristic of SBCAD deficiency, an autosomal recessive disorder caused by mutations in the ACADSB gene, which encodes the short/branched-chain acyl-CoA dehydrogenase enzyme.[2] This enzyme is responsible for the dehydrogenation of 2-methylbutyryl-CoA in the isoleucine catabolic pathway.

When SBCAD is deficient, the upstream accumulation of 2-methylbutyryl-CoA shunts this intermediate into the glycine conjugation pathway. Here, the mitochondrial enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of 2-methylbutyryl-CoA with glycine, forming this compound and releasing coenzyme A (CoA).[2][3] This process serves as a detoxification mechanism, allowing for the excretion of the otherwise toxic acyl-CoA species in the form of a water-soluble glycine conjugate in the urine.[2]

Signaling Pathway: Isoleucine Catabolism and 2-MBG Formation

References

2-Methylbutyrylglycine: A Technical Guide to its Role in Normal and Aberrant Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrylglycine is an N-acylglycine, a class of metabolites typically considered minor products of fatty acid and amino acid metabolism. Under normal physiological conditions, its presence in biological fluids is minimal to undetectable. However, the detection and quantification of this compound have become critically important in the diagnosis of certain inborn errors of metabolism, most notably Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, with a focus on its biosynthesis, degradation, and the analytical methodologies used for its quantification.

I. Metabolic Pathways Involving this compound

A. Biosynthesis of this compound

The formation of this compound is intrinsically linked to the catabolism of the essential branched-chain amino acid, isoleucine. In a healthy state, the production of this compound is a minor metabolic event. However, in the context of enzymatic deficiencies, this pathway becomes significant.

The biosynthesis of this compound occurs in the mitochondria and involves the following key steps:

-

Isoleucine Catabolism: The breakdown of isoleucine proceeds through a series of enzymatic reactions to yield 2-methylbutyryl-CoA.[1] This multi-step process is crucial for energy production, as it ultimately generates acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[1]

-

Accumulation of 2-Methylbutyryl-CoA: In individuals with SBCAD deficiency, the enzyme responsible for the dehydrogenation of 2-methylbutyryl-CoA is dysfunctional.[2] This leads to an accumulation of its substrate, 2-methylbutyryl-CoA, within the mitochondrial matrix.[2][3]

-

Glycine Conjugation: The excess 2-methylbutyryl-CoA is then conjugated with the amino acid glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) .[2][3] GLYAT facilitates the transfer of the 2-methylbutyryl group from coenzyme A to the amino group of glycine, forming this compound and releasing free coenzyme A (CoA).[4] This conjugation reaction serves as a detoxification pathway, converting the potentially toxic acyl-CoA intermediate into a more water-soluble and excretable compound.[5]

References

- 1. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 5. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylbutyrylglycine CAS number and chemical properties

This technical guide provides a comprehensive overview of 2-Methylbutyrylglycine, a significant metabolite in the diagnosis of certain inherited metabolic disorders. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, metabolic context, and analytical methodologies.

Core Compound Details

CAS Number: 52320-67-9[1][2][3][4]

This compound is an acylglycine, a conjugate of 2-methylbutyric acid and glycine (B1666218).[5][6] It is a key biomarker for the inborn error of metabolism known as short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), also referred to as 2-methylbutyryl-CoA dehydrogenase deficiency.[5][7][8] Elevated levels of this compound in urine are indicative of a disruption in the L-isoleucine catabolic pathway.[5][7][8]

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [1][2][4] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Physical State | Solid or Liquid | [1][9] |

| Water Solubility (Predicted) | 9 g/L | [5][6] |

| pKa (Strongest Acidic) | 4.17 | [5][6] |

| Solubility | Soluble in DMSO and Ethanol (B145695) | [4] |

Metabolic Pathway and Biological Significance

This compound is a direct downstream metabolite of the essential amino acid L-isoleucine. In a healthy metabolic state, L-isoleucine is broken down through a series of enzymatic reactions. A key step in this pathway is the dehydrogenation of 2-methylbutyryl-CoA by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD).

In individuals with SBCADD, a deficiency in the SBCAD enzyme leads to the accumulation of 2-methylbutyryl-CoA.[5][7] This excess substrate is then conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound, which is subsequently excreted in the urine.[5][6] Therefore, the detection and quantification of this compound is a critical diagnostic marker for SBCADD.[5][7][8]

The following diagram illustrates the simplified metabolic pathway leading to the formation of this compound in the context of SBCAD deficiency.

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This method is adapted from established protocols for the analysis of acylglycines in urine and is a highly sensitive and specific method for diagnosing metabolic disorders.[10]

1. Sample Preparation:

-

To 100 µL of urine, add an internal standard solution (e.g., deuterated this compound).

-

Acidify the sample with 10 µL of 1M HCl.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.

-

Wash the cartridge with water and then with a low-concentration organic solvent (e.g., 10% methanol).

-

Elute the analyte with a higher concentration of organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: Adjusted based on the column dimensions.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

-

3. Data Analysis:

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

Synthesis of this compound

A general method for the synthesis of acylglycines can be adapted for this compound. This protocol is for research purposes only.

1. Materials:

-

2-Methylbutyric acid

-

Glycine ethyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

N-Hydroxysuccinimide (NHS) (optional, for improved coupling efficiency)

-

Triethylamine (TEA) or another non-nucleophilic base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

2. Procedure:

-

Activation of 2-Methylbutyric Acid: Dissolve 2-methylbutyric acid in anhydrous DCM. Add NHS (if used) and DCC at 0°C. Stir the reaction mixture for a few hours at room temperature. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the activation of the carboxylic acid.

-

Coupling with Glycine Ethyl Ester: In a separate flask, suspend glycine ethyl ester hydrochloride in DCM and add TEA to neutralize it. Add this solution to the activated 2-methylbutyric acid mixture. Stir the reaction overnight at room temperature.

-

Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ethyl ester of this compound.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add a stoichiometric amount of NaOH solution and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Purification: Acidify the reaction mixture with dilute HCl to precipitate the this compound. The product can be further purified by recrystallization or column chromatography.

The following diagram outlines the general workflow for the synthesis of this compound.

References

- 1. larodan.com [larodan.com]

- 2. scbt.com [scbt.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0000339) [hmdb.ca]

- 6. Showing Compound this compound (FDB021963) - FooDB [foodb.ca]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. thinkgenetic.org [thinkgenetic.org]

- 9. This compound | C7H13NO3 | CID 193872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2-Methylbutyrylglycine: A Biomarker for a Rare Metabolic Disorder, Not a Normal Urinary Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the metabolic significance of 2-Methylbutyrylglycine, a compound frequently analyzed in clinical and research settings. Contrary to being a component of the normal human urinary metabolome, the presence of this compound is a specific and sensitive biomarker for the inborn error of metabolism known as Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD). This document provides a comprehensive overview of the metabolic origins of this compound, its association with SBCADD, quantitative data on its urinary concentrations in both healthy and affected individuals, and detailed analytical methodologies for its detection and quantification.

Introduction: The Metabolic Identity of this compound

This compound is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule with glycine (B1666218). While some acylglycines can be found in trace amounts in urine as byproducts of normal metabolism, this compound is consistently reported as being absent or below the limit of detection in the urine of healthy individuals using standard analytical methods.[1][2] Its detection is a strong indicator of a disruption in the catabolic pathway of the branched-chain amino acid L-isoleucine.

Association with Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD)

The urinary excretion of this compound is the biochemical hallmark of Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), also known as 2-methylbutyryl-CoA dehydrogenase deficiency.[3] This autosomal recessive disorder is caused by mutations in the ACADSB gene, which provides the instructions for making the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD).[3]

The SBCAD enzyme catalyzes the third step in the degradation of L-isoleucine: the conversion of 2-methylbutyryl-CoA to tiglyl-CoA.[4] A deficiency in this enzyme leads to the accumulation of 2-methylbutyryl-CoA in the mitochondria. This excess is then conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound, which is subsequently excreted in the urine.[3] Consequently, the presence of this compound in urine is a direct reflection of this enzymatic block.

Quantitative Data Presentation

The urinary concentration of this compound is a critical diagnostic marker. The following table summarizes the quantitative data from studies comparing healthy individuals with those diagnosed with SBCADD.

| Population | Analyte | Urinary Concentration Range | Analytical Method | Reference |

| Healthy Controls (n=166) | This compound | Undetectable or barely detectable (Reference Range: 0-0) | GC-MS | [1][2] |

| SBCADD Patients (n=12) | This compound | 1.78–11.89 (units not specified) | GC-MS | [1][2] |

| SBCADD Patients (infants) | This compound | 0.497–73.227 µmol/mmol creatinine (B1669602) | Tandem Mass Spectrometry | [5] |

| Healthy Controls | This compound | Reference <2 mmol/mol creatinine | Not Specified | [4] |

| SBCADD Patients | This compound | >15 mmol/mol creatinine | Not Specified | [4] |

Experimental Protocols

The detection and quantification of this compound in urine are typically performed using gas chromatography-mass spectrometry (GC-MS) for organic acid analysis or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for acylglycine profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

GC-MS is a robust and widely used method for the analysis of urinary organic acids, including acylglycines.

4.1.1. Sample Preparation and Extraction

-

Sample Volume Normalization: The volume of urine used for extraction is typically normalized to the creatinine concentration to account for variations in urine dilution. A common practice is to use a urine volume equivalent to a specific amount of creatinine (e.g., 1 µmol).[6]

-

Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled analogue or a non-endogenous compound like tropic acid) is added to the urine sample to correct for analyte loss during sample preparation and for variations in instrument response.[6]

-

Oximation (for keto-acids): To stabilize keto-groups, the sample may be treated with an oximating reagent such as methoxyamine hydrochloride in pyridine (B92270) and incubated.[6][7]

-

Acidification and Extraction: The urine sample is acidified (e.g., with HCl) to protonate the organic acids. The analytes are then extracted into an organic solvent, such as ethyl acetate (B1210297) or diethyl ether, through liquid-liquid extraction.[7][8] This step is often repeated to ensure efficient recovery.

-

Drying: The combined organic extracts are dried under a stream of nitrogen gas, often with gentle heating.[7]

4.1.2. Derivatization Organic acids, including this compound, are generally not volatile enough for GC analysis. Therefore, a derivatization step is necessary to increase their volatility and thermal stability.[9]

-

Silylation: The dried extract is reconstituted in a derivatizing reagent. A common method is silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.[9] This is typically achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS), followed by incubation at an elevated temperature (e.g., 70-90°C).[7][9]

4.1.3. GC-MS Analysis

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.

-

Gas Chromatography: The separation of analytes is performed on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.

-

Mass Spectrometry: As the analytes elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is commonly used. The mass spectrometer is typically operated in full scan mode to acquire mass spectra for compound identification, and selective ion monitoring (SIM) can be used for targeted quantification of specific ions of the this compound derivative.[6]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Acylglycines

UPLC-MS/MS offers high sensitivity and specificity for the analysis of acylglycines and is often the preferred method in specialized metabolic laboratories.[10][11][12][13]

4.2.1. Sample Preparation

-

Internal Standard Addition: A suite of stable isotope-labeled internal standards for various acylglycines is added to the urine sample.

-

Solid-Phase Extraction (SPE): In some protocols, acylglycines are isolated from the urine matrix using an anion exchange SPE cartridge.[14]

-

Derivatization (Butylation): To improve chromatographic retention and ionization efficiency, the carboxyl group of the acylglycines is often derivatized. A common method is butylation using butanolic HCl, followed by incubation.[14][15]

-

Reconstitution: The derivatized sample is dried and then reconstituted in a solvent suitable for UPLC injection.

4.2.2. UPLC-MS/MS Analysis

-

Chromatography: The sample is injected onto a UPLC system equipped with a reverse-phase column (e.g., a C18 column). A gradient elution with solvents like water and acetonitrile, often with an additive like formic acid, is used to separate the acylglycines.

-

Mass Spectrometry: The eluent from the UPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acylglycine (including this compound) and their corresponding internal standards are monitored for highly selective and sensitive quantification.

Signaling Pathways and Experimental Workflows

Isoleucine Catabolic Pathway and the Role of SBCAD

The following diagram illustrates the catabolic pathway of L-isoleucine, highlighting the enzymatic step catalyzed by Short/branched-chain acyl-CoA dehydrogenase (SBCAD) and the formation of this compound in cases of its deficiency.

Caption: Isoleucine catabolism and this compound formation.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 4. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]

- 5. hmdb.ca [hmdb.ca]

- 6. metbio.net [metbio.net]

- 7. aurametrix.weebly.com [aurametrix.weebly.com]

- 8. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Acylglycine Analysis by Ultra‐Performance Liquid Chromatography‐Tandem Mass Spectrometry (UPLC‐MS/MS) | Semantic Scholar [semanticscholar.org]

- 12. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 2-Methylbutyrylglycine in Human Urine using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylbutyrylglycine (2-MBG) is an N-acylglycine that serves as a crucial biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, particularly 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD), a disorder of L-isoleucine catabolism.[1] In this condition, the accumulation of 2-methylbutyryl-CoA leads to its conjugation with glycine (B1666218), resulting in elevated levels of 2-MBG excreted in the urine.[1][2] Accurate and sensitive quantification of 2-MBG is essential for clinical diagnosis and for monitoring dietary or therapeutic interventions.

This application note provides a detailed protocol for the robust, high-throughput quantification of this compound in human urine samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method involves a simple sample preparation procedure with derivatization to enhance analytical sensitivity and chromatographic performance.

Signaling Pathway Context

This compound is formed as a detoxification product in the isoleucine catabolism pathway when the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) is deficient. The accumulation of the substrate, 2-methylbutyryl-CoA, drives its conjugation with glycine via the enzyme glycine N-acyltransferase. This process mitigates the toxicity of the accumulating acyl-CoA species.

Experimental Protocol

This protocol is adapted from established methods for acylglycine analysis.[3][4][5]

1. Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., D5-isovalerylglycine or similar)

-

LC-MS grade acetonitrile (B52724), n-butanol, and water

-

Formic acid (≥98%)

-

Acetyl chloride

-

Human urine samples (stored at -80°C)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

2. Internal Standard (IS) Stock Solution

Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard in methanol. From this, prepare a working IS solution of 10 µg/mL in methanol.

3. Calibration Standards and Quality Controls (QCs)

Prepare a 1 mg/mL stock solution of this compound in methanol. Perform serial dilutions in a solution of 50:50 methanol:water to prepare calibration standards ranging from 0.1 µM to 100 µM. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 µM, 15 µM, and 75 µM) in a pooled urine matrix.

4. Sample Preparation

The sample preparation workflow involves protein precipitation, followed by butylation to form butyl esters, which improves chromatographic retention and ionization efficiency.[3][6]

Protocol Steps:

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of urine (or calibration standard/QC).

-

Add 20 µL of the working internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]

-

Vortex for 1 minute, then centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: Add 100 µL of 3 M HCl in n-butanol (prepared by slowly adding acetyl chloride to n-butanol). Cap the tube and heat at 65°C for 20 minutes.[3][4]

-

Evaporate the butanolic HCl to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

5. UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 500°C |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

6. MRM Transitions

MRM transitions must be optimized for the specific instrument. The following are predicted transitions for the butyl ester derivative of this compound. The precursor ion ([M+H]⁺) for 2-MBG butyl ester (C₁₁H₂₁NO₃, MW: 215.29) is m/z 216.3. The most common fragmentation for acylglycine butyl esters is the neutral loss of butene and water or cleavage yielding the acylium ion. A common product ion for glycine conjugates is m/z 76.04, corresponding to the protonated glycine fragment.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| 2-MBG Butyl Ester | 216.3 | 76.0 | Optimize (15-25) |

| D5-Isovalerylglycine Butyl Ester (IS) | 221.3 | 81.0 | Optimize (15-25) |

Quantitative Data Summary

The method should be validated according to regulatory guidelines.[7][8] The following table summarizes expected performance characteristics based on similar acylglycine assays.[4][9][10]

| Parameter | Result |

| Linearity Range | 0.1 - 100 µM |

| Correlation Coeff. (r²) | > 0.995 |

| Lower Limit of Quant. (LLOQ) | 0.1 µM |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal due to stable isotope IS |

| Analyte Stability | Stable for 24h at 4°C, 3 freeze-thaw cycles |

This application note provides a comprehensive UPLC-MS/MS method for the sensitive and specific quantification of this compound in human urine. The protocol, which includes a butylation derivatization step, is suitable for high-throughput analysis in a clinical research or diagnostic setting, aiding in the investigation of inborn errors of metabolism. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, correcting for matrix effects and variability in sample processing.[11][12]

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000339) [hmdb.ca]

- 2. Acylglycine Analysis by Ultra‐Performance Liquid Chromatography‐Tandem Mass Spectrometry (UPLC‐MS/MS) | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. crimsonpublishers.com [crimsonpublishers.com]

Application Note and Protocol for the Quantitative Analysis of 2-Methylbutyrylglycine in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrylglycine (2-MBG) is an N-acylglycine that serves as a crucial biomarker for the diagnosis and monitoring of certain inborn errors of metabolism. Specifically, elevated levels of 2-MBG in plasma and urine are indicative of Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), a disorder of L-isoleucine metabolism. Accurate and precise quantification of 2-MBG in plasma is essential for the early diagnosis, management, and study of this and related metabolic disorders.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision.

Signaling Pathway and Clinical Significance

In individuals with SBCADD, the deficiency of the 2-methylbutyryl-CoA dehydrogenase enzyme leads to the accumulation of its substrate, 2-methylbutyryl-CoA, within the mitochondria. This excess 2-methylbutyryl-CoA is then conjugated with glycine (B1666218) by the enzyme glycine N-acyltransferase to form this compound, which is subsequently released into the bloodstream. Therefore, the concentration of 2-MBG in plasma directly reflects the metabolic block in the L-isoleucine degradation pathway.

Application Notes and Protocols for Urinary 2-Methylbutyrylglycine Analysis

Introduction

2-Methylbutyrylglycine (2-MBG) is an N-acyl conjugate of glycine (B1666218) and a key biomarker for the diagnosis and monitoring of certain inborn errors of metabolism. Specifically, elevated levels of 2-MBG in urine are indicative of Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), an autosomal recessive disorder of L-isoleucine metabolism. Accurate and reliable quantification of urinary 2-MBG is crucial for the early diagnosis and management of this condition. These application notes provide detailed protocols for the sample preparation and analysis of 2-MBG in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Platforms

Both UPLC-MS/MS and GC-MS are powerful analytical techniques suitable for the quantification of 2-MBG in urine.

-

UPLC-MS/MS offers high sensitivity, specificity, and throughput, making it ideal for clinical research and high-throughput screening applications. The methodology typically involves a simple sample preparation procedure followed by rapid chromatographic separation and highly selective detection.

-

GC-MS is a robust and widely available technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile analytes like 2-MBG, a derivatization step is necessary to increase their volatility for gas chromatographic separation.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of a validated UPLC-MS/MS method for the analysis of acylglycines, including this compound, in urine.

| Parameter | Performance Characteristic |

| Linearity | 0.005 to 25.0 µM[1] |

| Lower Limit of Quantitation (LLOQ) | 1-5 nM[2] |

| Accuracy | <15% Relative Error (RE)[2] |

| Precision | <15% Coefficient of Variation (CV)[2] |

| Recovery | 90.2 to 109.3% (for acylglycines) |

| Concentration in Affected Individuals | 1.78–11.89 (units not specified)[3][4] |

Experimental Protocols

Protocol 1: UPLC-MS/MS Method

This protocol details a robust and sensitive UPLC-MS/MS method for the quantification of this compound in human urine.

Materials and Reagents:

-

Human urine samples

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., D5-isovalerylglycine)

-

Acetonitrile (B52724) (LC-MS grade)

-

n-Butanol

-

Acetyl chloride

-

Formic acid

-

Ultrapure water

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

-

UPLC system coupled to a triple quadrupole mass spectrometer

Sample Preparation:

-

Sample Thawing and Homogenization: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

Internal Standard Spiking: To 100 µL of urine, add 20 µL of the internal standard solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 13,000 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization:

-

Prepare a 3 M HCl in n-butanol solution by slowly adding acetyl chloride to n-butanol.

-

Add 100 µL of the 3 M HCl in n-butanol solution to the dried residue.

-

Cap the tube and heat at 65°C for 20 minutes.

-

-

Final Evaporation and Reconstitution:

-

Evaporate the derivatization reagent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and centrifuge to pellet any insoluble material.

-

-

Sample Analysis: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation of this compound from other urinary components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions specific for the butyl ester derivative of this compound and the internal standard.

Protocol 2: GC-MS Method

This protocol provides a general workflow for the analysis of this compound in urine using GC-MS.

Materials and Reagents:

-

Human urine samples

-

This compound analytical standard

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Pyridine

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

-

GC-MS system

Sample Preparation:

-

Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge to remove particulate matter.

-

Internal Standard Spiking: Add a known amount of internal standard to a specific volume of the urine supernatant.

-

Acidification: Acidify the sample to a pH of approximately 1-2 with HCl.

-

Liquid-Liquid Extraction (LLE):

-

Add sodium chloride to saturate the aqueous phase.

-

Add ethyl acetate and vortex vigorously for 2 minutes.

-

Centrifuge to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction with a fresh portion of ethyl acetate and combine the organic layers.

-

-

Drying: Add anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

-

Evaporation: Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.

-

Derivatization:

-

To the dried residue, add the derivatization reagent (e.g., a mixture of BSTFA + 1% TMCS and pyridine).

-

Cap the vial tightly and heat at a suitable temperature (e.g., 60-80°C) for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

-

-

Sample Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS system.

GC-MS Conditions:

-

GC System: Agilent GC or equivalent

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector.

-

Oven Temperature Program: A programmed temperature ramp to separate the TMS derivative of this compound from other components.

-

Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions of the this compound TMS derivative and the internal standard.

Visualizations

UPLC-MS/MS Experimental Workflow

Caption: UPLC-MS/MS experimental workflow for urinary 2-MBG analysis.

GC-MS Experimental Workflow

Caption: GC-MS experimental workflow for urinary 2-MBG analysis.

References

- 1. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Usefulness of levels of this compound and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Methylbutyrylglycine as a Biomarker in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrylglycine (2-MBG) is an N-acylglycine that has emerged as a critical biomarker for the diagnosis and monitoring of certain inborn errors of metabolism.[1][2] Its primary clinical significance lies in its elevation in individuals with Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, also known as 2-methylbutyrylglycinuria.[1][3] This condition results from mutations in the ACADSB gene, leading to a defect in the mitochondrial catabolism of the branched-chain amino acid L-isoleucine.[1][4] The accumulation of 2-MBG in biological fluids, particularly urine, serves as a sensitive and specific indicator of this metabolic block.[5]

Recent research has also shed light on the pathophysiological consequences of elevated 2-MBG levels, suggesting a role in inducing oxidative stress.[6] Specifically, 2-MBG has been shown to promote lipid peroxidation and deplete intracellular glutathione (B108866) (GSH), a key antioxidant.[6] This finding opens new avenues for research into the molecular mechanisms of cellular damage in SBCAD deficiency and for the development of therapeutic strategies targeting oxidative stress.